![molecular formula C20H19N3O4S2 B2587565 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 895644-78-7](/img/structure/B2587565.png)
2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Description
2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the specified compound, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are explored for their therapeutic potential in inhibiting GLS, aiming to attenuate the growth of cancer cells, including P493 human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antifolate Agents for Antitumor Activities
Derivatives of the chemical compound, particularly those synthesized as antifolates, have been reported to inhibit dihydrofolate reductase (DHFR) effectively. They possess antitumor properties, showing significant inhibition of tumor cell growth in culture. Such compounds are potential candidates for treating diseases caused by opportunistic infections in patients with compromised immune systems (Gangjee et al., 2007).
Structural Insights and Inhibitory Potential
Structural characterization of dihydropyrimidine-5-carbonitrile derivatives provides insights into their inhibitory potential against human DHFR enzyme. These studies involve molecular docking simulations assessing their role as potential inhibitors, offering a path toward designing more effective drugs (Al-Wahaibi et al., 2021).
Anticancer Evaluation of Arylsulfonyl Derivatives
A novel series of 4-arylsulfonyl-1,3-oxazoles has demonstrated significant anticancer activity against various cancer cell lines, showcasing the potential of such derivatives in developing new anticancer therapies. These compounds' cytostatic and antiproliferative activities highlight their importance in cancer research (Zyabrev et al., 2022).
Antibacterial Activity of Sulfonamide Moieties
Compounds containing sulfonamide moieties have shown promising antibacterial activity, making them valuable for developing new antibacterial agents. Their synthesis and evaluation highlight the potential of these compounds in combating bacterial infections (Gad-Elkareem & El-Adasy, 2010).
properties
IUPAC Name |
2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-14-8-10-16(11-9-14)29(26,27)17-12-21-20(23-19(17)25)28-13-18(24)22-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHSCNHTKZQQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide |
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